molecular formula C4H8O2S B103809 Methyl (methylthio)acetate CAS No. 16630-66-3

Methyl (methylthio)acetate

Cat. No. B103809
CAS RN: 16630-66-3
M. Wt: 120.17 g/mol
InChI Key: HZYCAKGEXXKCDM-UHFFFAOYSA-N
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Description

Methyl (methylthio)acetate is a chemical compound that can be synthesized through the reaction of methyl chloroacetate with sodium methanethiolate, using phase transfer catalysis with tetramethyl ammonium bromide as a catalyst . This compound is part of a broader class of chemicals that can participate in various chemical reactions and has been studied for its physical and chemical properties, as well as its behavior in different solvents.

Synthesis Analysis

The synthesis of methyl (methylthio)acetate has been achieved with a yield of 78.5% by reacting methyl chloroacetate with sodium methanethiolate in the presence of a phase transfer catalyst . The reaction conditions were optimized to a molar ratio of sodium methanethiolate to methyl chloroacetate of 1.2 to 1, and the reaction was conducted at a temperature range of 45-50°C for 40 minutes. The simplicity of the materials used and the straightforward procedure highlight the efficiency of this synthetic route.

Molecular Structure Analysis

While the provided papers do not directly analyze the molecular structure of methyl (methylthio)acetate, they do discuss the molecular and solid-state structures of related compounds. For instance, the molecular and solid-state structures of a complex molecule containing an acetate group were determined using various spectroscopic and computational methods, which could be indicative of the types of analysis that might be applied to methyl (methylthio)acetate .

Chemical Reactions Analysis

Methyl (methylthio)acetate can undergo further chemical transformations. For example, it can be converted into bis(methylthio)methane through an acid-catalyzed reaction under mild conditions . Additionally, the methylthio group in related compounds can be modified, such as by oxidation to form methylsulfonyl derivatives . These reactions demonstrate the reactivity of the methylthio moiety and its potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl (methylthio)acetate have been confirmed by IR and GC-MS after its synthesis . Although the specific properties of methyl (methylthio)acetate are not detailed in the provided papers, studies on similar molecules, such as methyl acetate, have shown that they can exhibit interesting behaviors like liquid-liquid phase transitions and changes in molecular motion . These findings suggest that methyl (methylthio)acetate may also possess unique

Scientific Research Applications

Synthesis and Chemical Properties

Methyl (methylthio)acetate has been synthesized using phase transfer catalysis, a process involving the reaction of methyl chloroacetate with sodium methanethiolate in the presence of tetramethyl ammonium bromide. The synthesis process is noted for its simplicity, and the materials used are easily obtainable. The structure of the product was confirmed through methods such as IR and GC-MS, with a reported yield of 78.5% (Liu Yu-ping, 2004).

Application in Energy Storage Devices

Methyl acetate, a related compound, has been studied as a co-solvent in lithium-ion batteries, specifically in NMC532/Graphite cells. Researchers aim to decrease charging times for electric vehicles by enhancing electrolyte transport properties. Methyl acetate, when used as a co-solvent, has demonstrated a significant increase in cell rate capability. However, its impact on cell lifetime requires careful consideration. The study involved comprehensive techniques such as ex-situ gas evolution measurements, electrochemical impedance spectroscopy, high rate charging tests, and more to understand the effects of methyl acetate as a co-solvent (Jing Li et al., 2018).

Hydrolysis Research

Methyl acetates, including methyl (methylthio)acetate, are crucial chemical raw materials in various industries, such as cellulose acetates, coatings, and perfumes. The hydrolysis of methyl acetate has been extensively studied, summarizing traditional techniques, mechanisms, thermodynamics, and catalytic reaction dynamics. Catalytic reaction distillation technique, although challenging, holds promising application prospects in this field (Yuan Jun, 2012).

Electrochemical Fluorination

Electrochemical fluorination of methyl(phenylthio)acetate, a compound structurally similar to methyl (methylthio)acetate, was achieved using tetrabutylammonium fluoride (TBAF). Various parameters influencing fluorination efficiency were studied, including oxidation potential, temperature, and TBAF concentration. The study resulted in the formation of mono-fluorinated methyl 2-fluoro-2-(phenylthio)acetate, suggesting potential applications in fluorine chemistry (Mehrdad Balandeh et al., 2017).

Safety And Hazards

Methyl (methylthio)acetate is a highly flammable liquid and vapor. It causes serious eye irritation and may cause drowsiness or dizziness . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area and keep away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

methyl 2-methylsulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2S/c1-6-4(5)3-7-2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYCAKGEXXKCDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20168090
Record name Methyl (methylthio)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear, colourless liquid; Fruity, pungent aroma
Record name Methyl (methylthio)acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1678/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

49.00 to 51.00 °C. @ 12.00 mm Hg
Record name Methyl 2-(methylthio)acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035646
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in non-polar solvents; insoluble in water, Soluble (in ethanol)
Record name Methyl (methylthio)acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1678/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.105-1.115 (20°)
Record name Methyl (methylthio)acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1678/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Methyl (methylthio)acetate

CAS RN

16630-66-3
Record name Methyl (methylthio)acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16630-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Methyl (methylthio)acetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl (methylthio)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (methylthio)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.970
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name METHYL (METHYLTHIO)ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN58C28ML9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Methyl 2-(methylthio)acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035646
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
SG Wyllie, DN Leach - Journal of Agricultural and Food Chemistry, 1992 - ACS Publications
The incidence of six thioether esters, methyl (methylthio) acetate, ethyl (methylthio) acetate, 2-(me-thylthio) ethyl acetate, methyl 3-(methylthio) propanoate, ethyl 3-(methylthio) …
Number of citations: 128 pubs.acs.org
X Du, M Song, R Rouseff - Journal of agricultural and food …, 2011 - ACS Publications
Two Florida strawberry cultivars, ‘Strawberry Festival’ and ‘Florida Radiance’, were harvested at five fruit developmental stages (white, half red, three-quarter red, full ripe, and overripe) …
Number of citations: 53 pubs.acs.org
I Gonda, S Lev, E Bar, N Sikron, V Portnoy… - The Plant …, 2013 - Wiley Online Library
Sulfur‐containing aroma volatiles are important contributors to the distinctive aroma of melon and other fruits. Melon cultivars and accessions differ in the content of sulfur‐containing …
Number of citations: 93 onlinelibrary.wiley.com
M Balandeh, N Allison, C Waldmann… - Electrochemical …, 2018 - iopscience.iop.org
Positron emission tomography (PET) is a powerful molecular imaging method for biomedical research such as cancer research, visualizing enzyme activity and receptor occupancy. …
Number of citations: 2 iopscience.iop.org
VP Jofré, MV Assof, ML Fanzone, HC Goicoechea… - Analytica chimica …, 2010 - Elsevier
A new method was developed for analyzing sulfur compounds in the aroma of white wines using ultrasound assisted-emulsification-dispersive liquid–liquid microextraction coupled with …
Number of citations: 86 www.sciencedirect.com
MJ Jordán, PE Shaw, KL Goodner - Journal of agricultural and …, 2001 - ACS Publications
A comparative study between the aromatic profile of muskmelon aqueous essence and the puree of fresh fruit was carried out using gas chromatography−mass spectrometry (GC-MS) …
Number of citations: 105 pubs.acs.org
S Elss, C Preston, C Hertzig, F Heckel… - LWT-Food Science and …, 2005 - Elsevier
The flavour profile of juices made from fresh-cut pineapple fruits (n=19; Costa Rica, Ghana, Honduras, Ivory Coast, Philippines, La Réunion, South Africa, Thailand) was studied in …
Number of citations: 176 www.sciencedirect.com
X Du, V Whitaker, R Rouseff - Flavour and fragrance journal, 2012 - Wiley Online Library
Nineteen volatile sulfur compounds (VSCs), including ten thioesters and eight alkyl sulfides, were quantified using solid phase microextraction–gas chromatography–pulsed flame …
Number of citations: 23 onlinelibrary.wiley.com
SG Wyllie, DN Leach - Journal of Agricultural and Food Chemistry, 1990 - ACS Publications
Analysis of the volatile constituents of Cucumis melo cv. Golden Crispy by HRGC-MS has led to the identification of a number of compounds not previously reported in other melon …
Number of citations: 68 pubs.acs.org
HD Choi, DH Geum, YS Kowak, BW Son - Archives of Pharmacal …, 1994 - Springer
Friedel-Crafts reaction of fluorene with methyl α-chloro-α-(methylthio)acetate1 gave methyl α-methylthio-2-fluoreneacetate2. Cicloprofen8, a potent antiinflammatory agent, was …
Number of citations: 4 link.springer.com

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